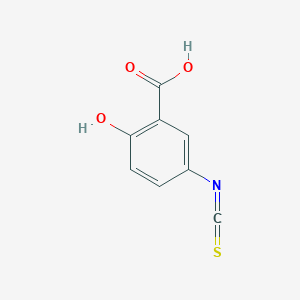
5-Isothiocyanatosalicylic acid
Overview
Description
5-Isothiocyanatosalicylic acid (5-ITCSA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a derivative of salicylic acid and contains an isothiocyanate group, which makes it a potent bioactive molecule.
Mechanism of Action
The mechanism of action of 5-Isothiocyanatosalicylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Isothiocyanatosalicylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Isothiocyanatosalicylic acid in lab experiments is its potent bioactivity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using 5-Isothiocyanatosalicylic acid is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Future Directions
There are several future directions for research on 5-Isothiocyanatosalicylic acid. One area of focus is the development of new synthetic methods that are more efficient and cost-effective. Another area of focus is the study of the mechanism of action of 5-Isothiocyanatosalicylic acid to better understand its potential applications in various fields. Additionally, further research is needed to determine the safety and efficacy of 5-Isothiocyanatosalicylic acid for use in humans.
Scientific Research Applications
5-Isothiocyanatosalicylic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Isothiocyanatosalicylic acid has been shown to have potential applications in the food industry as a natural preservative and antioxidant.
properties
CAS RN |
116569-31-4 |
|---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
synonyms |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
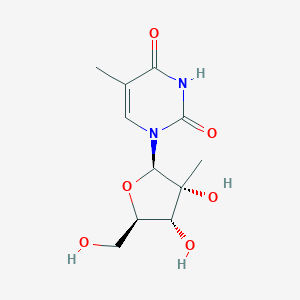

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
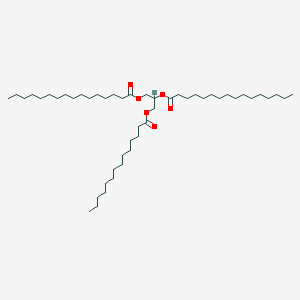
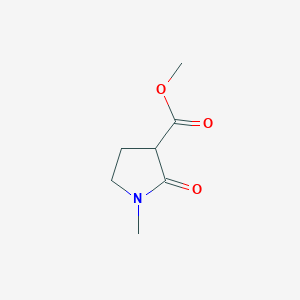
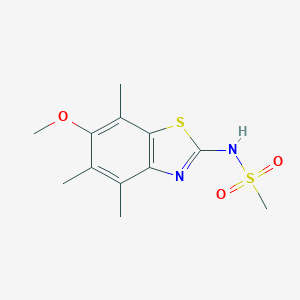
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
